molecular formula C12H9NO3 B6366696 3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine CAS No. 1261945-01-0

3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine

Cat. No.: B6366696
CAS No.: 1261945-01-0
M. Wt: 215.20 g/mol
InChI Key: DQPSBIHZBHZLSK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is valuable in pharmaceutical and organic synthesis studies due to its significant biological activity.

Preparation Methods

The synthesis of 3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine can be achieved through various synthetic routes. One notable method involves the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional organocatalysts. This reaction achieves up to 95% yield and greater than 99% enantiomeric excess under mild conditions . Industrial production methods for this compound are not extensively documented, but the use of environmentally friendly and sustainable approaches is emphasized in recent research .

Chemical Reactions Analysis

3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organocatalysts, nitroolefins, and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Michael addition reaction produces chiral N-heteroarenes with high enantioselectivity and regioselectivity .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex organic molecules and as a building block for pharmaceutical compounds. In biology, it has significant biological activity, making it valuable for studying various biochemical pathways and molecular interactions. In medicine, it is explored for its potential therapeutic effects and its role in drug development. Additionally, it has industrial applications in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine can be compared with other similar compounds, such as 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine. While both compounds share a similar core structure, this compound is unique in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties. Other similar compounds include various derivatives of 3,4-methylenedioxyphenylalkylamines, which have been studied for their biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-2-1-5-13-12(9)8-3-4-10-11(6-8)16-7-15-10/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSBIHZBHZLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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